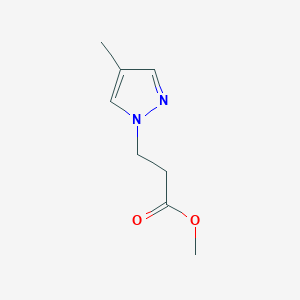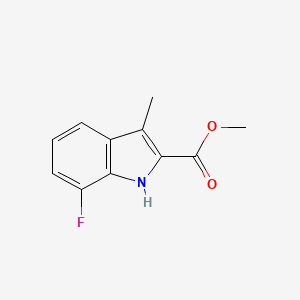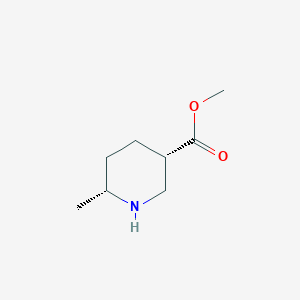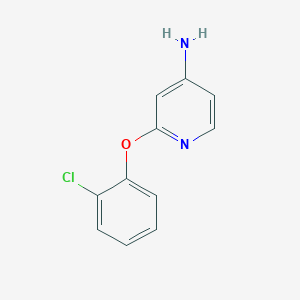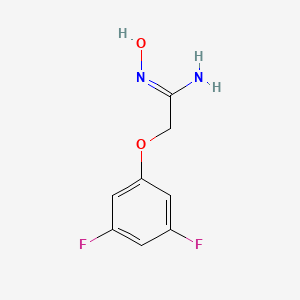
2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide
Descripción general
Descripción
2-(3,5-Difluorophenoxy)-N'-hydroxyethanimidamide (DFE) is a synthetic compound that has recently been studied for a variety of applications. It is a derivative of the amide family, which is a group of compounds that are characterized by a carbonyl group linked to an amine group. DFE has been studied for its potential to act as a catalyst, as a ligand in enzyme-catalyzed reactions, and as a drug target.
Aplicaciones Científicas De Investigación
Fluorescence Probe Development
2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide is not directly mentioned, but related compounds have been used in developing novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. This ability to differentiate hROS from other reactive oxygen species (ROS) makes these probes useful in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
Organic Synthesis and Functionalization
Compounds similar to this compound have been employed in the regioexhaustive functionalization of difluorophenols. This process has led to the creation of various hydroxybenzoic acids, demonstrating the potential of these compounds in diversity-oriented synthesis and their relevance in organic chemistry (Marzi et al., 2004).
Biomedical Applications
Fluorinated analogues of compounds like this compound have potential applications in cancer imaging and as antiviral or cytotoxic agents. Their modification, such as the introduction of hydroxymethyl functionality, allows them to serve as key intermediates in synthesizing various nucleoside derivatives (Doepner et al., 2015).
Antioxidant Research
In the field of antioxidants, research has focused on evaluating the antioxidant activity of various samples using different methods. Compounds similar to this compound might be relevant in this context for their potential roles in protecting against oxidative stress in biological systems (Gulcin, 2020).
Anticancer Activity
Fluorinated analogues of compounds related to this compound have been synthesized and shown to retain potent cell growth inhibitory properties, indicating their potential as anticancer agents (Lawrence et al., 2003).
Propiedades
IUPAC Name |
2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-5-1-6(10)3-7(2-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDWHWELXYCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)OC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



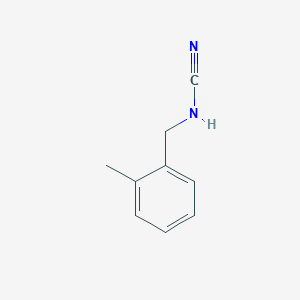
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
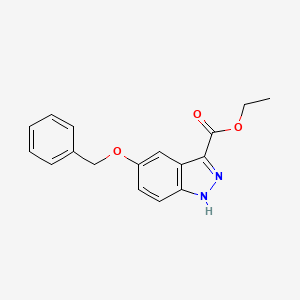
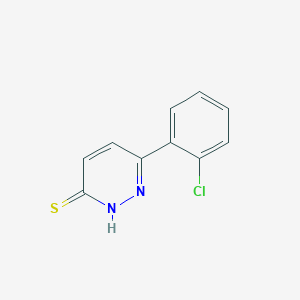
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)
![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)

![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
